molecular formula C22H12N2O8 B12473077 2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid

2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid

Cat. No.: B12473077
M. Wt: 432.3 g/mol
InChI Key: OQJXKWWOEIKACT-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant properties. This particular compound features a nitrobenzoyl group and a dioxoisoindolyl moiety, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multiple steps, including nitration, acylation, and cyclization reactions. The starting materials often include hydroxybenzoic acid derivatives and nitrobenzoyl chloride. The reaction conditions usually require the presence of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzoyl and hydroxybenzoic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and isoindolinone derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and hydroxybenzoic acid moiety play crucial roles in binding to these targets, leading to various biochemical effects. The compound’s ability to undergo redox reactions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Known for its anti-inflammatory properties and use in skincare products.

    p-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.

    Protocatechuic Acid: Studied for its antioxidant and antimicrobial activities.

Uniqueness

2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid is unique due to its complex structure, which combines the properties of hydroxybenzoic acids and nitrobenzoyl derivatives

Properties

Molecular Formula

C22H12N2O8

Molecular Weight

432.3 g/mol

IUPAC Name

2-hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C22H12N2O8/c25-18-10-13(5-7-16(18)22(29)30)23-20(27)15-6-4-12(9-17(15)21(23)28)19(26)11-2-1-3-14(8-11)24(31)32/h1-10,25H,(H,29,30)

InChI Key

OQJXKWWOEIKACT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)C(=O)O)O

Origin of Product

United States

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